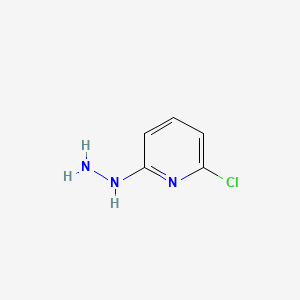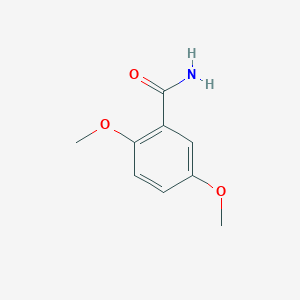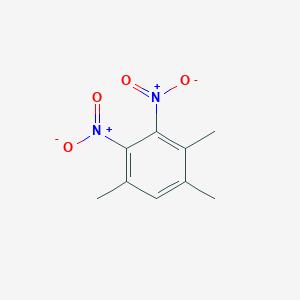
3,4'-Dichlorobenzophenone
概要
説明
3,4’-Dichlorobenzophenone is an organic compound with the molecular formula C13H8Cl2O. It is a derivative of benzophenone, where two chlorine atoms are substituted at the 3 and 4 positions of one of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and material science.
科学的研究の応用
3,4’-Dichlorobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of UV-curable coatings and inks.
Safety and Hazards
作用機序
Target of Action
It’s structurally related to ddt and other diphenylcarbinol acaricides, which are known to target glutamate-gated chloride channels (glucl) in mites .
Mode of Action
It’s known that the electrochemical reduction behavior of 3,4-dichlorobenzophenone oxime has been studied in different supporting electrolytes covering a ph range from 20 to 120 in methanol-water mixtures . This suggests that the compound may interact with its targets through electrochemical processes.
Biochemical Pathways
Compounds structurally related to 3,4’-dichlorobenzophenone, such as ddt, are known to modulate the voltage-gated sodium channel (vgsc) .
Pharmacokinetics
The compound’s melting point (100-103 °c) and boiling point (35637°C) suggest that it may have moderate bioavailability .
Result of Action
It has been used as a reactant for the preparation of chiral benzyl alcohols , suggesting that it may have applications in synthetic chemistry.
Action Environment
The compound’s storage temperature (2-8°c) suggests that it may be sensitive to temperature changes .
生化学分析
Biochemical Properties
3,4’-Dichlorobenzophenone plays a significant role in biochemical reactions, particularly in the synthesis of chiral benzyl alcohols. It interacts with various enzymes and proteins, facilitating specific chemical transformations. For instance, it has been used as a reactant in the preparation of chiral benzyl alcohols through catalytic hydrogenation reactions. The interactions between 3,4’-Dichlorobenzophenone and enzymes such as hydrogenases and oxidoreductases are crucial for these reactions. These enzymes catalyze the reduction of the carbonyl group in 3,4’-Dichlorobenzophenone, leading to the formation of the desired chiral alcohols .
Cellular Effects
3,4’-Dichlorobenzophenone exhibits various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3,4’-Dichlorobenzophenone can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through specific pathways. These interactions can result in changes in cellular energy production, growth, and differentiation .
Molecular Mechanism
The molecular mechanism of 3,4’-Dichlorobenzophenone involves its interaction with various biomolecules, including enzymes and receptors. At the molecular level, 3,4’-Dichlorobenzophenone can bind to the active sites of enzymes, inhibiting or activating their catalytic functions. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. This inhibition can lead to alterations in the metabolic processing of drugs and other chemicals . Additionally, 3,4’-Dichlorobenzophenone can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4’-Dichlorobenzophenone can change over time due to its stability and degradation. Studies have shown that 3,4’-Dichlorobenzophenone is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to 3,4’-Dichlorobenzophenone in cell culture systems can lead to cumulative changes in gene expression and cellular metabolism . These temporal effects are important considerations for researchers studying the compound’s biochemical properties and mechanisms of action.
Dosage Effects in Animal Models
The effects of 3,4’-Dichlorobenzophenone in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes. Studies in animal models have shown that high doses of 3,4’-Dichlorobenzophenone can cause liver and kidney damage, as well as alterations in blood chemistry and hematological parameters . These findings highlight the importance of dose-dependent effects and the need for careful consideration of dosage when studying the compound’s biological effects.
Metabolic Pathways
3,4’-Dichlorobenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary metabolic pathways involves the reduction of the carbonyl group to form the corresponding alcohol. This reaction is catalyzed by enzymes such as alcohol dehydrogenases and reductases. Additionally, 3,4’-Dichlorobenzophenone can undergo phase II metabolism, where it is conjugated with glucuronic acid or sulfate to form more water-soluble metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, 3,4’-Dichlorobenzophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. For example, 3,4’-Dichlorobenzophenone can bind to albumin and other plasma proteins, which aid in its distribution throughout the body. Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of 3,4’-Dichlorobenzophenone can influence its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of 3,4’-Dichlorobenzophenone is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the presence of specific amino acid sequences can target the compound to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration .
準備方法
Synthetic Routes and Reaction Conditions: 3,4’-Dichlorobenzophenone is typically synthesized through the acylation of chlorobenzene with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of an aluminium chloride catalyst in a petroleum ether solvent . The general reaction can be represented as: [ \text{ClC}_6\text{H}_5\text{C(O)Cl} + \text{C}_6\text{H}_5\text{Cl} \rightarrow (\text{ClC}_6\text{H}_4)_2\text{CO} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 3,4’-Dichlorobenzophenone often involves the use of solid acidic zeolite catalysts, such as H-beta, to improve the efficiency and environmental sustainability of the process . These catalysts offer advantages such as high selectivity, thermal stability, and the ability to be recycled.
化学反応の分析
Types of Reactions: 3,4’-Dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
類似化合物との比較
4,4’-Dichlorobenzophenone: Another dichlorinated derivative of benzophenone, differing in the positions of chlorine substitution.
4,4’-Difluorobenzophenone: A fluorinated analog with similar structural features but different chemical properties.
Uniqueness: 3,4’-Dichlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
特性
IUPAC Name |
(3-chlorophenyl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTXWDDQIXYAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324704 | |
| Record name | 3,4'-Dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7498-66-0 | |
| Record name | Benzophenone,4'-dichloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4'-Dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)

![5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1347189.png)
![[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1347191.png)

